molecular formula C4H7F2NO2 B1653464 (2R)-2-Amino-4,4-difluorobutanoic acid CAS No. 185348-78-1

(2R)-2-Amino-4,4-difluorobutanoic acid

Cat. No.: B1653464
CAS No.: 185348-78-1
M. Wt: 139.10
InChI Key: VIUCNIMDPZQXAD-UWTATZPHSA-N
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Description

(2R)-2-Amino-4,4-difluorobutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of two fluorine atoms attached to the fourth carbon in the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-4,4-difluorobutanoic acid typically involves the introduction of fluorine atoms into the butanoic acid backbone. One common method is the fluorination of a suitable precursor, such as (2R)-2-Amino-4-chlorobutanoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-4,4-difluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-2-Amino-4,4-difluorobutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (2R)-2-Amino-4,4-difluorobutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-4-chlorobutanoic acid: Similar structure but with chlorine instead of fluorine.

    (2R)-2-Amino-4,4-dichlorobutanoic acid: Contains two chlorine atoms instead of fluorine.

    (2R)-2-Amino-4-fluorobutanoic acid: Contains a single fluorine atom.

Uniqueness

(2R)-2-Amino-4,4-difluorobutanoic acid is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2R)-2-amino-4,4-difluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO2/c5-3(6)1-2(7)4(8)9/h2-3H,1,7H2,(H,8,9)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUCNIMDPZQXAD-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680207
Record name (2R)-2-Amino-4,4-difluorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185348-78-1
Record name (2R)-2-Amino-4,4-difluorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-amino-4,4-difluorobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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